

physicochemical characteristics of Z-Gly-tyr-NH₂

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Compound of Interest

Compound Name: Z-Gly-tyr-NH₂

Cat. No.: B100237

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An In-depth Technical Guide to the Physicochemical Characteristics of **Z-Gly-Tyr-NH₂**

Introduction

N-Carbobenzoxy-Glycyl-L-Tyrosine Amide, commonly abbreviated as **Z-Gly-Tyr-NH₂**, is a dipeptide derivative of significant interest in the fields of biochemistry and pharmaceutical research. This compound serves as a crucial building block in peptide synthesis.^[1] The presence of the N-terminal benzyloxycarbonyl (Z) group provides protection to the amino group of glycine, enhancing the molecule's stability and controlling reactivity during peptide chain elongation.^[1] The C-terminal amide and the tyrosine residue further contribute to its unique properties, making it a valuable precursor for developing therapeutic peptides, particularly those targeting neurological pathways where tyrosine plays a key role as a neurotransmitter precursor.^[1]

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthesis protocols for **Z-Gly-Tyr-NH₂**, intended for researchers and professionals in drug development and peptide chemistry.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Z-Gly-Tyr-NH₂** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₁ N ₃ O ₅	[2]
Molecular Weight	371.39 g/mol	[2]
Appearance	White to off-white powder	[1]
Melting Point	171 - 175 °C	[1]
Storage Conditions	0 - 8 °C	[1]

Solubility

The protective Z-group is known to enhance the solubility of the peptide derivative.[1] While detailed quantitative solubility data in various solvents is not readily available in public literature, peptides of this nature generally exhibit solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in water. The solubility is significantly influenced by the presence of the TFA salt, which can enhance solubility in aqueous solutions.[3]

Spectroscopic and Analytical Data

Characterization of **Z-Gly-Tyr-NH₂** relies on standard spectroscopic techniques to confirm its identity and purity.

- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the compound. For **Z-Gly-Tyr-NH₂**, the expected molecular ion peak $[M+H]^+$ would be observed at approximately m/z 372.4.
- **Infrared (IR) Spectroscopy:** The IR spectrum would reveal key functional groups. Expected characteristic peaks include strong carbonyl (C=O) stretching vibrations around 1630-1680 cm^{-1} for the amide bonds and the Z-group urethane, N-H stretching around 3300 cm^{-1} , and aromatic C-H stretching from the tyrosine and Z-group above 3000 cm^{-1} . [4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectroscopy provide detailed structural information. The ^1H -NMR spectrum would show distinct signals for the aromatic protons of the tyrosine and benzyloxycarbonyl groups, signals for the alpha-

protons of the amino acid residues, and the methylene protons of the glycine and benzyl groups.

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and characterization of **Z-Gly-Tyr-NH₂**.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc-based solid-phase synthesis approach.

- **Resin Preparation:** Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for approximately 30 minutes.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
- **First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):** Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin to remove excess reagents. The tert-butyl (tBu) group protects the tyrosine hydroxyl side chain.
- **Fmoc Deprotection:** Repeat the deprotection step with 20% piperidine in DMF to expose the amino group of the resin-bound tyrosine.
- **Second Amino Acid Coupling (Z-Gly-OH):** Activate Z-Gly-OH (3 eq.) using HBTU/DIEA in DMF and couple it to the N-terminus of the resin-bound tyrosine. Allow the reaction to proceed for 2 hours, then wash the resin.
- **Cleavage and Deprotection:** Treat the dried peptide-resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group from tyrosine.

- **Precipitation and Isolation:** Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.

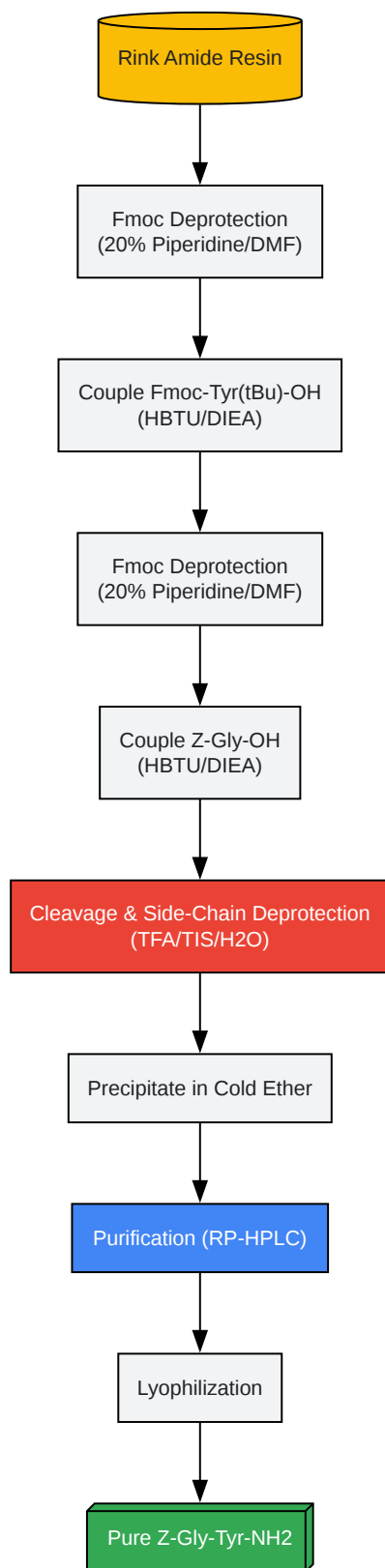
Protocol 2: Purification by HPLC

- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO) and dilute it with the initial mobile phase (e.g., 95% water, 5% acetonitrile, with 0.1% TFA).
- **Chromatography:** Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- **Gradient Elution:** Use a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) in water, with 0.1% TFA added to both solvents.
- **Fraction Collection:** Collect fractions corresponding to the major peak detected by UV absorbance at 220 nm and 280 nm.
- **Lyophilization:** Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and subsequent purification of **Z-Gly-Tyr-NH₂**.

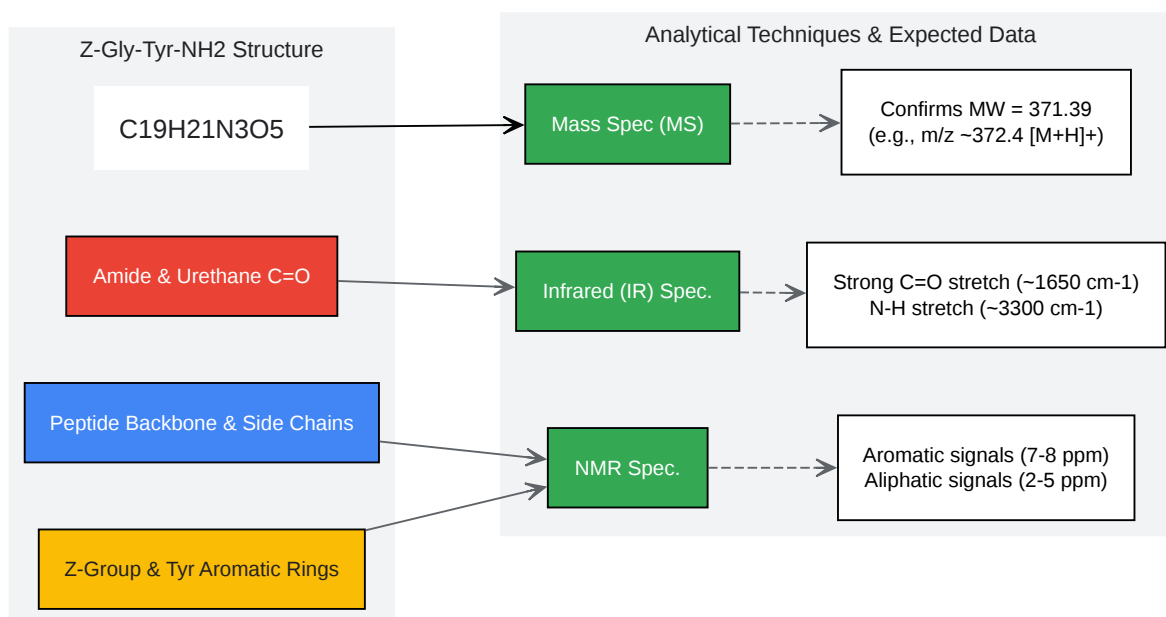


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Caption: Workflow for the solid-phase synthesis and purification of **Z-Gly-Tyr-NH2**.

Structural Characterization Logic

This diagram outlines the logical relationship between the molecular structure of **Z-Gly-Tyr-NH₂** and the expected outputs from key analytical techniques.



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Caption: Relationship between **Z-Gly-Tyr-NH₂** structure and analytical data.

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